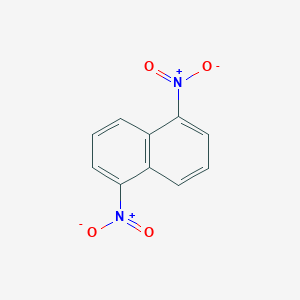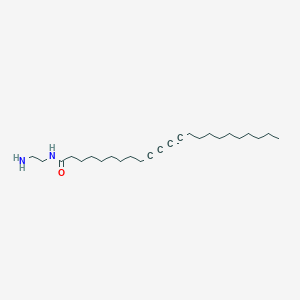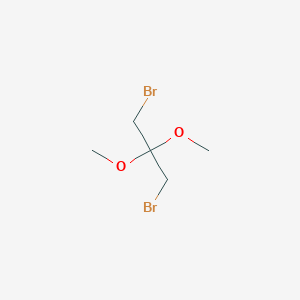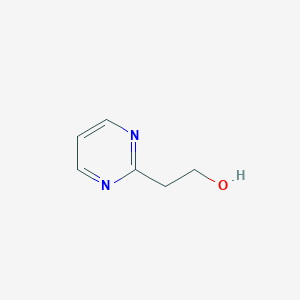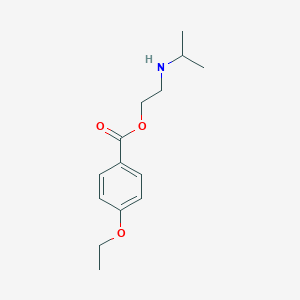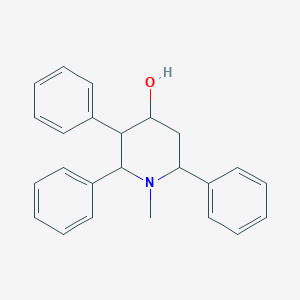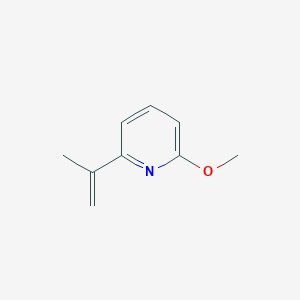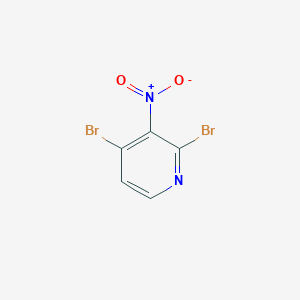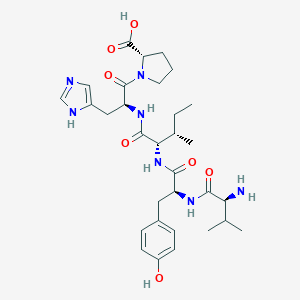
血管紧张素 I/II (3-7)
描述
Angiotensin I/II (3-7) is a peptide hormone that plays a crucial role in the renin-angiotensin system (RAS), which is important in regulating blood pressure and fluid balance . It is a vasodilator agent affecting cardiovascular organs, such as the heart, blood vessels, and kidneys .
Synthesis Analysis
The synthesis of Angiotensin I/II (3-7) involves a complex process. Kidney homeostasis is critically determined by the coordinated activity of the renin-angiotensin system (RAS), including the balanced synthesis of its main effector peptides Ang (angiotensin) II and Ang (1–7) . Neprilysin plays a critical role in kidney angiotensin metabolism .
Molecular Structure Analysis
The molecular structure of Angiotensin I/II (3-7) is complex. It is part of the renin-angiotensin system hormone angiotensin II (Ang II), which plays a central role in the pathophysiology of hypertension, cardiac hypertrophy, congestive heart failure, and coronary heart disease .
Chemical Reactions Analysis
The chemical reactions involving Angiotensin I/II (3-7) are part of a larger system known as the renin-angiotensin system (RAS). This system involves a series of reactions that lead to the formation of various angiotensin peptides .
Physical And Chemical Properties Analysis
Angiotensin I/II (3-7) has a molecular formula of C31H45N7O7 and a molecular weight of 627.7 g/mol . More detailed physical and chemical properties would require specific laboratory analysis.
科学研究应用
Cardiovascular Disease Pathogenesis
The multifaceted nature of RAS makes it versatile due to its involvement in the pathogenesis of cardiovascular disease . RAS plays numerous physiological roles including maintaining cardiovascular homeostasis, a network of intracellular signaling pathways, and various processes through endocrine, paracrine, and autocrine mechanisms .
Hypertension Treatment
Angiotensin receptor-neprilysin inhibitors (ARNIs) are a new class of cardiovascular agents characterized by their dual action on the major regulators of the cardiovascular system . Evidence suggests that sacubitril/valsartan, an ARNI, is superior to conventional RAS blockers in lowering blood pressure in patients with hypertension .
Heart Failure Treatment
ARNIs have been positioned as a first-line therapy in patients with heart failure, particularly with reduced ejection fraction . They have a dual action on the major regulators of the cardiovascular system, including the renin–angiotensin system (RAS) and the natriuretic peptide (NP) system .
Alleviation of Glycemic Control
Clinical trials of sacubitril/valsartan imply that ARNIs can provide additional clinical benefits independent of their original purpose, including the alleviation of glycemic control in patients with heart failure .
Renal Impairment Treatment
ARNIs have shown potential in treating renal impairment in patients with heart failure . Understanding the potential mechanisms of action of ARNIs will help interpret the relevance of their additional benefits beyond lowering blood pressure in hypertension .
作用机制
Target of Action
Angiotensin I/II (3-7) primarily targets the Renin-Angiotensin-Aldosterone System (RAAS) . The key molecule in this system is Angiotensin II (Ang II) , which plays a crucial role in maintaining blood pressure and fluid homeostasis . Ang II acts on the adrenal cortex, triggering it to release aldosterone , a hormone that prompts the kidneys to retain sodium and lose potassium .
Mode of Action
Angiotensin I/II (3-7) interacts with its targets through a series of biochemical reactions. As part of the RAAS, Ang II raises blood pressure through vasoconstriction , increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion .
Biochemical Pathways
The Renin-Angiotensin-Aldosterone System (RAAS) is the primary pathway affected by Angiotensin I/II (3-7). In the classical RAAS, the enzyme renin cleaves its substrate angiotensinogen forming the decapeptide angiotensin I. This is then cleaved by angiotensin-converting enzyme (ACE) to produce Ang II, a key player of this system . Ang II activates its AT1 receptor (AT1R), which mediates the majority of the known actions of Ang II in the kidney, including vasoconstriction, renal sodium reabsorption, and aldosterone secretion .
Result of Action
The primary result of Angiotensin I/II (3-7) action is the increase in blood pressure . This is achieved through vasoconstriction, increased aldosterone release, sodium and water reabsorption, and vasopressin secretion . These actions collectively lead to an increase in blood volume and pressure .
Action Environment
The action of Angiotensin I/II (3-7) can be influenced by various environmental factors. For instance, in the intensive care unit (ICU), Ang II has been used as a potential vasopressor drug for vasodilatory hypotension and/or shock . The efficacy and stability of Angiotensin I/II (3-7) can be affected by the patient’s health status, the presence of other medications, and the specific physiological environment within the body.
未来方向
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)/t18-,22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEUCUPESSMDMI-VVKHCXNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924182 | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122483-84-5 | |
| Record name | Angiotensin II (3-7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122483845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






